molecular formula C5H6N2O4S2 B6597207 methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate CAS No. 89502-19-2

methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate

Cat. No.: B6597207
CAS No.: 89502-19-2
M. Wt: 222.2 g/mol
InChI Key: XAZZWMNUPVCYAJ-UHFFFAOYSA-N
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Description

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate is a chemical compound that features a thiazole ring with sulfamoyl and carboxylate functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate typically involves the reaction of appropriate thiazole derivatives with sulfamoyl chloride and methanol. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiazole compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZZWMNUPVCYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547756
Record name Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-19-2
Record name Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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